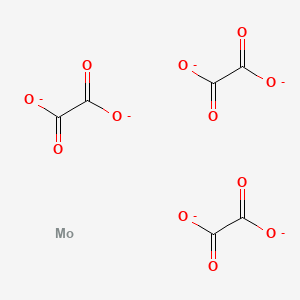

Molybdenum(VI) oxalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

50412-10-7 |

|---|---|

Molecular Formula |

C6MoO12-6 |

Molecular Weight |

360 g/mol |

IUPAC Name |

molybdenum;oxalate |

InChI |

InChI=1S/3C2H2O4.Mo/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6);/p-6 |

InChI Key |

HONLSQDYEVGKRS-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Mo] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Mo] |

Other CAS No. |

50412-10-7 |

Origin of Product |

United States |

Synthetic Methodologies for Molybdenum Vi Oxalate Complexes

Hydrothermal and Solution-Based Preparations

Hydrothermal and solution-based techniques are the predominant methods for synthesizing Molybdenum(VI) oxalate (B1200264) complexes. These approaches offer control over the stoichiometry and structure of the final products by manipulating reaction components and conditions such as pH.

The reaction between Molybdenum(VI) oxide (MoO₃), oxalic acid (H₂C₂O₄), and alkali oxalates is a fundamental route for the synthesis of Molybdenum(VI) oxalate complexes. researchgate.netontosight.ai This reaction can lead to the formation of two distinct series of complexes, depending on the specific reactants and conditions. researchgate.netresearchgate.netresearchgate.netkisti.re.kr

One series possesses a dinuclear core, represented by the general formula M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂], where M can be an alkali metal like Sodium (Na), Potassium (K), Rubidium (Rb), or Cesium (Cs). researchgate.net The other series features a mononuclear core with the formula M₂[MoO₃(C₂O₄)]. researchgate.netresearchgate.net In both structures, the molybdenum ions are six-coordinated, surrounded by terminal oxo-oxygens, bridging oxygens, and bidentate oxalate ligands. researchgate.net

The synthesis can be finely tuned by the choice of reagents. For instance, reacting MoO₃ with oxalic acid in the presence of pyridinium (B92312) chloride or picolinium chloride yields dinuclear complexes of the type R₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] (where R is pyH or γ-picH). srce.hrsrce.hr Conversely, when MoO₃ is treated with an aqueous solution of tetramethylammonium (B1211777) oxalate, the mononuclear complex [(CH₃)₄N]₂[MoO₃(C₂O₄)] is formed. srce.hr

| Precursors | Resulting Complex Series/Compound | Reference |

| MoO₃, Oxalic Acid/Alkali Oxalate, Alkali Halides | M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] (M=Na, K, Rb, Cs) | researchgate.net |

| MoO₃, Oxalic Acid/Alkali Oxalate, Alkali Halides | M₂[MoO₃(C₂O₄)] (M=Na, K, Rb, Cs) | researchgate.net |

| MoO₃, Oxalic Acid, Pyridinium/Picolinium Chloride | R₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] (R=pyH, γ-picH) | srce.hrsrce.hr |

| MoO₃, Tetramethylammonium Oxalate | [(CH₃)₄N]₂[MoO₃(C₂O₄)] | srce.hr |

The nature of the counterion, including alkali metals, has a significant influence on the final structure of the this compound complexes formed. While complexes with various alkali metals such as Na, K, Rb, and Cs have been synthesized, the structural impact is more explicitly detailed with larger, non-metal cations. researchgate.net

A notable example is the synthesis of complexes with the general formula R₂[Mo₂O₅(C₂O₄)₂(H₂O)₂]. When the counterion (R) is ammonium (B1175870) (NH₄⁺), the resulting dimeric anion features a linear Mo−O−Mo bridge. researchgate.netresearchgate.net In contrast, when a bulkier tetraphenylphosphonium (B101447) ((C₆H₅)₄P⁺) cation is used, the bridge becomes angular, with an angle of 162.42(15)° at the oxygen atom. researchgate.netresearchgate.net This demonstrates that the size and nature of the counterion play a crucial role in dictating the geometric arrangement of the polynuclear molybdenum oxalate core.

One-pot synthesis provides an efficient method for preparing specific dinuclear this compound complexes at room temperature. researchgate.netresearchgate.net This approach has been successfully used to synthesize a series of compounds containing the binuclear [Mo₂O₆(C₂O₄)₂]⁴⁻ anion, which represents a fourth distinct category of dinuclear molybdenum(VI) oxalates. researchgate.netresearchgate.net

In these complexes, each molybdenum atom exists in an octahedral MoO₆ environment. researchgate.net Specific examples prepared through this one-pot method include:

(Pr₂NH₂)₄·[Mo₂O₆(C₂O₄)₂]

(ⁱPr₂NH₂)₄·[Mo₂O₆(C₂O₄)₂]

(HDabco)₄[Mo₂O₆(C₂O₄)₂]·2H₂O researchgate.netresearchgate.net

These syntheses demonstrate the assembly of complex anionic structures templated by different organic cations in a single reaction vessel. researchgate.netresearchgate.net

The formation and speciation of molybdenum(VI) complexes in aqueous solution are highly dependent on pH. srce.hrrsc.org The equilibria between various molybdenum species are complex, and pH is a critical factor in determining which species predominates. rsc.orgresearchgate.net

In alkaline solutions with a pH above 6, the primary species is the simple molybdate (B1676688) ion (MoO₄²⁻). acs.org As the solution is acidified, these ions condense to form various isopolymolybdate anions. acs.org In the pH range of approximately 0 to 4, the dominant species are molybdic acid (H₂MoO₄) and the hydrogen molybdate ion (HMoO₄⁻). acs.org In highly acidic conditions, larger polymolybdate species such as Mo₈O₂₆⁴⁻ and Mo₇O₂₄⁶⁻ are prevalent. acs.org

The transition from an anionic molybdate species to a cationic one (MoO₂²⁺) occurs at a pH of around 4. researchgate.net This complex pH-dependent behavior is a governing factor in the synthesis of this compound complexes, as the available molybdenum species will dictate the final product. srce.hrmdpi.com The adsorption of molybdenum species onto surfaces is also strongly influenced by pH, which controls the surface charge of the adsorbent and the speciation of aqueous Mo(VI). mdpi.com

| pH Range | Predominant Aqueous Mo(VI) Species | Reference |

| > 6 | MoO₄²⁻ (Molybdate ion) | acs.org |

| 0 - 4 | H₂MoO₄ (Molybdic acid), HMoO₄⁻ | acs.org |

| Highly Acidic | Mo₈O₂₆⁴⁻, Mo₇O₂₄⁶⁻ (Polymolybdates) | acs.org |

| ~ 4 | Transition to cationic MoO₂²⁺ | researchgate.net |

Precursor Design and Utilization in this compound Synthesis

The choice of the starting molybdenum compound is critical for the successful synthesis of the desired oxalate complexes. Molybdenum(VI) oxide stands out as the most common and direct precursor.

Molybdenum(VI) oxide (MoO₃) is overwhelmingly the primary precursor used in the synthesis of Molybdenum(VI) oxalato complexes. researchgate.netontosight.airesearchgate.netsrce.hr Its reaction with oxalic acid or various oxalate salts is the foundational step in producing both mononuclear and dinuclear molybdenum oxalate species. researchgate.netsrce.hr

Specific experimental procedures highlight its role as the starting material. For example, syntheses involve adding MoO₃ to a solution containing oxalic acid and other reagents, followed by heating to facilitate the reaction. srce.hr Molybdic acid (the hydrated form of MoO₃) is also cited as a viable precursor. nih.gov The utility of MoO₃ lies in its reactivity towards complexation with oxalic acid, forming the soluble oxalato complex that serves as the direct precursor to the final crystalline product. google.com

Derived Precursors from Ammonium Heptamolybdate and Organic Ligands

A common and effective route to molybdenum complexes involves the use of ammonium heptamolybdate, (NH₄)₆Mo₇O₂₄·4H₂O, as a starting material. cambridge.org This precursor can react with various organic ligands, most notably oxalic acid or its salts, to form different types of oxomolybdenum(VI) oxalates. core.ac.uk The reaction conditions, such as pH and the nature of the cation present, play a crucial role in determining the final structure of the complex. srce.hr

For instance, anionic oxomolybdenum(VI) oxalates with the general formula A₂[MoO₃(C₂O₄)]·H₂O (where A = K⁺ or NH₄⁺) can be prepared by reacting molybdenum(VI) oxide (MoO₃), obtained from heating molybdic acid, with ammonium oxalate and oxalic acid in a hot aqueous solution. core.ac.uk The resulting ammonium molybdenyl oxalate is a white, crystalline solid that is soluble in water. core.ac.uk Similarly, iron molybdate catalysts have been synthesized by physically grinding ammonium heptamolybdate with iron nitrate (B79036) and an organic dicarboxylic acid, such as oxalic acid, followed by heating and calcination. rsc.org This solid-state method highlights the versatility of ammonium heptamolybdate as a precursor in forming complex oxide materials. rsc.org

The interaction between ammonium heptamolybdate and organic ligands like oxalic acid is also fundamental in analytical chemistry, such as in the "molybdate blue" method for silicon determination, where molybdo-oxalate complexes are formed. cambridge.orgresearchgate.net

Table 1: Synthesis of Molybdenum Complexes from Ammonium Molybdate Precursors To view the data, click on the table rows.

Synthesis of Ammonium Molybdenyl Oxalate core.ac.uk

Starting Materials: Molybdenum(VI) oxide (from molybdic acid), Ammonium oxalate, Oxalic acid

**Procedure:** MoO₃ is added in small portions to a hot solution of ammonium oxalate and oxalic acid in water. The solution is filtered and concentrated to yield crystals.

**Product:** (NH₄)₂[MoO₃(C₂O₄)]·H₂O

**Description:** A white crystalline solid, soluble in water.Synthesis of Iron Molybdate Catalyst rsc.org

Starting Materials: Ammonium heptamolybdate tetrahydrate, Iron nitrate nonahydrate, Oxalic acid

**Procedure:** The precursors are physically ground together, heated on a hotplate at 160 °C for 3 hours, and then calcined in air at 500 °C.

**Product:** Iron Molybdate Catalyst

**Description:** A catalyst material for the partial oxidation of methanol (B129727).Solvothermal Methods for Oligonuclear Molybdenum-Oxalate Complexes

Solvothermal synthesis is a powerful technique for preparing crystalline materials, including oligonuclear metal-oxo clusters, from solutions in sealed vessels at elevated temperatures and pressures. nih.govslu.se This method allows for the formation of unique and complex structures that may not be accessible through conventional solution-based chemistry. In the context of molybdenum-oxalate chemistry, solvothermal reactions have been employed to create smaller, well-defined oligonuclear complexes where the oxalate ion demonstrates various coordination modes. researchgate.net

For example, solvothermal reactions between mononuclear halooxo-molybdates(V) and oxalic acid have been shown to yield oligonuclear complexes. researchgate.net In one instance, the oxalate ion coordinates as a bidentate terminal ligand to each metal center of a {Mo₂O₄}²⁺ unit. researchgate.net In more complex structures formed under these conditions, an oxalate ion can act as a bridge, linking multiple dinuclear subunits. researchgate.net The synthesis of polyoxometalate (POM)-based coordination polymers also frequently utilizes solvothermal conditions, demonstrating the method's utility in creating extended, multidimensional structures from molecular building blocks. nih.govresearchgate.net

The choice of solvent, temperature, counter-cations, and pH are all critical parameters that direct the self-assembly process and determine the final architecture of the oligonuclear molybdenum-oxalate complex. ijntr.orgtci-thaijo.org

Table 2: Examples of Solvothermally Synthesized Molybdenum-Containing Complexes To view the data, click on the table rows.

Oligonuclear Mo(V)-Oxalate Complex researchgate.net

Precursors: Mononuclear halooxo-molybdates(V), Oxalic acid

**Method:** Solvothermal reaction

**Resulting Structure:** Anion of (MeNC₅H₅)₂[Mo₂O₄(η²-C₂O₄)₂(py)₂]

**Key Feature:** The oxalate ion acts as a bidentate terminal ligand on a {Mo₂O₄}²⁺ core.Cyclic Octanuclear Mo-Oxalate Complex researchgate.net

Precursors: Mononuclear halooxo-molybdates(V), Oxalic acid

**Method:** Solvothermal reaction

**Resulting Structure:** Anion of (MeNC₅H₅)₂[Mo₈O₁₆(OMe)₈(μ₈-C₂O₄)]

**Key Feature:** An octanuclear anion where the central oxalate ion bridges four dinuclear subunits.3D POM-based Silver Coordination Polymer nih.gov

Precursors: AgNO₃, 5-phenyl-1H-tetrazole (Hptz), Polyoxometalates (e.g., PMo₁₂O₄₀)

**Method:** Solvothermal reaction

**Resulting Structure:** [Ag₁₇(ptz)₁₁(PMo₁₂O₄₀)₂]n

**Key Feature:** A 3D coordination polymer built from silver-organic ligand frameworks and polyoxometalates.Immobilization Techniques for Molybdenum(VI) Schiff Base Complexes as Nanocatalysts

The heterogenization of homogeneous catalysts is a critical goal in green chemistry, aiming to combine the high activity and selectivity of soluble catalysts with the ease of separation and recyclability of solid catalysts. ijcce.ac.irrsc.org A prominent strategy involves the immobilization of metal complexes, such as Molybdenum(VI) Schiff base complexes, onto solid supports to create robust nanocatalysts. tandfonline.comijcce.ac.ir These materials are particularly effective in oxidation reactions, such as the epoxidation of olefins. kashanu.ac.irresearchgate.net

The process typically involves a multi-step synthesis. ijcce.ac.irkashanu.ac.ir First, a nanoscale support material, often silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂), is prepared. sid.ir The magnetite core provides superparamagnetic properties, allowing for easy separation from the reaction mixture using an external magnet. kashanu.ac.irsid.ir The silica (B1680970) shell provides a stable and versatile surface for functionalization. rsc.org This surface is then modified, for example, with 3-aminopropyl groups. rsc.org Subsequently, a Schiff base ligand is covalently attached to the functionalized surface. ijcce.ac.ir The final step is the complexation with a molybdenum precursor, such as dioxomolybdenum(VI) acetylacetonate (B107027) (MoO₂(acac)₂), to form the immobilized Molybdenum(VI) Schiff base complex. ijcce.ac.irkashanu.ac.ir

These nanocatalysts have demonstrated high activity and selectivity in various catalytic reactions and can be recovered and reused multiple times without a significant loss of performance. ijcce.ac.irijcce.ac.ir

Table 3: Catalytic Epoxidation of Olefins using an Immobilized Mo-Schiff Base Nanocatalyst (Mo-Schiff base-SCMNPs) ijcce.ac.ir To view the data, click on the table rows.

Cyclohexene

Oxidant: TBHP

**Conversion (%):** 98

**Selectivity (%):** 99

**Reaction Time (h):** 5Cyclooctene

Oxidant: TBHP

**Conversion (%):** 98

**Selectivity (%):** 99

**Reaction Time (h):** 4Styrene

Oxidant: TBHP

**Conversion (%):** 99

**Selectivity (%):** 99

**Reaction Time (h):** 31-Octene

Oxidant: TBHP

**Conversion (%):** 97

**Selectivity (%):** 99

**Reaction Time (h):** 6Coordination Chemistry and Structural Elucidation of Molybdenum Vi Oxalate Systems

Crystal Structures and Nuclearity of Molybdenum(VI) Oxalate (B1200264) Species

The reaction of molybdenum(VI) oxide with oxalic acid or alkali oxalates can lead to the formation of distinct series of molybdenum(VI) oxalate complexes, primarily categorized by their nuclearity and the core structure of the molybdate (B1676688) unit. researchgate.net

A well-characterized series of this compound complexes adopts a dimeric structure with the general formula M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂], where M can be Na⁺, K⁺, Rb⁺, Cs⁺, or organic cations like tetramethylammonium (B1211777). scispace.comresearchgate.net These complexes contain a Mo₂O₅²⁺ core. researchgate.net The crystal structure of these anionic complexes reveals a centrosymmetric arrangement where the two molybdenum atoms are bridged by an oxygen atom. scispace.com Each molybdenum atom is coordinated to terminal oxo-oxygens, a bidentate oxalate ligand, and a water molecule, completing the distorted octahedral geometry. researchgate.net The bridging oxygen atom in some structures, such as in the tetramethylammonium salt, lies on an inversion center, leading to a nearly linear Mo-O-Mo bridge. scispace.com

Table 1: Selected Crystallographic Data for Dimeric this compound Complexes

| Compound | Crystal System | Space Group | Mo-O-Mo Bridge Angle (°) | Reference |

| K₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | Monoclinic | P2₁/c | Not specified | researchgate.net |

| [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | Monoclinic | P2₁/c | 177.6(2) | scispace.com |

| (pyH)₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | Not specified | Not specified | Not specified | scispace.com |

| (γ-picH)₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | Not specified | Not specified | Not specified | scispace.com |

Data sourced from crystallographic studies.

In addition to dimeric species, a series of polymeric this compound complexes with the general formula M₂[MoO₃(C₂O₄)] (where M = Na, K, Rb, Cs) have been synthesized and characterized. researchgate.net These compounds feature a MoO₃ core and adopt infinite polymeric structures. researchgate.net In these frameworks, the molybdenum(VI) centers are six-coordinated, surrounded by terminal oxo-oxygens, bridging oxygens, and bidentate oxalate ligands. researchgate.net The polymeric nature arises from the bridging of the MoO₃ units by the oxalate ligands, creating an extended network.

A recurring feature in the structural chemistry of this compound complexes is the distorted octahedral coordination geometry around the molybdenum atom. researchgate.netresearchgate.net This geometry is a common coordination environment for molybdenum(VI). nih.gov The distortion from an ideal octahedron is evident in the bond angles and lengths within the coordination sphere, which can be influenced by the steric and electronic effects of the ligands. researchgate.netnih.gov For instance, in cis-dioxidomolybdenum(VI) complexes, the large O=Mo=O bond angle is a clear indication of this distortion. nih.gov The coordination sphere of the molybdenum(VI) center in these oxalate complexes is typically comprised of oxygen atoms from terminal oxo groups, bridging oxo groups, the bidentate oxalate ligand, and in some cases, water molecules. researchgate.net

Recent synthetic efforts have led to the isolation and characterization of compounds containing the binuclear [Mo₂O₆(C₂O₄)₂]⁴⁻ anion. researchgate.net In these structures, each molybdenum atom is in an octahedral MoO₆ environment. researchgate.net Each metal ion is coordinated by two terminal oxo ligands and a chelating oxalate ligand. researchgate.net The two molybdenum centers are linked via a di-(µ-oxo) bridge.

Table 2: Coordination Environment of Molybdenum in [Mo₂O₆(C₂O₄)₂]⁴⁻

| Feature | Description |

| Molybdenum Center | Mo(VI) |

| Coordination Number | 6 |

| Geometry | Octahedral |

| Ligands per Mo atom | 2 terminal oxo, 1 bidentate oxalate, 2 bridging oxo |

| Bridging | Di-(µ-oxo) bridge |

Diverse Coordination Modes of the Oxalate Ligand in Molybdenum(VI) Complexes

The oxalate anion is a versatile ligand capable of adopting various coordination modes, which contributes to the structural diversity of this compound complexes.

In the characterized dimeric and polymeric this compound systems, the oxalate ligand predominantly acts as a bidentate chelating agent, binding to a single molybdenum center through two of its oxygen atoms. researchgate.netmdpi.com This mode of coordination forms a stable five-membered ring with the metal atom. researchgate.net The bidentate chelation is a common feature in transition metal oxalate complexes. mdpi.com In both the [Mo₂O₅(C₂O₄)₂(H₂O)₂]ⁿ⁻ and [MoO₃(C₂O₄)]ⁿ⁻ series, the oxalate ligands are bidentately bonded to the molybdenum ions. researchgate.net

Bridging Oxalate Ligands in Oligomeric and Polymeric Structures

The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of bridging metal centers to form extended structures. In the context of molybdenum(VI) chemistry, this bridging capability leads to the formation of both discrete oligomers (dimers, tetramers) and infinite polymeric chains. The specific structure adopted is often influenced by the counter-ion and reaction conditions.

Two primary series of alkali metal oxalatomolybdates(VI) illustrate this behavior: M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] and M₂[MoO₃(C₂O₄)], where M can be Na, K, Rb, or Cs. researchgate.net

Dimeric Structures: The complexes with the general formula M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] feature a dinuclear anion, [Mo₂O₅(C₂O₄)₂(H₂O)₂]²⁻. researchgate.netscispace.com In this structure, two molybdenum centers are linked by a single bridging oxo-ligand (Mo-O-Mo). scispace.com Each molybdenum atom is octahedrally coordinated, bonded to a terminal oxo-oxygen, the bridging oxygen, two oxygen atoms from a bidentate oxalate ligand, and one water molecule. researchgate.net For instance, in [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂], the Mo-O-Mo bridge is nearly linear, with an angle of 177.6(2)°. scispace.com

Polymeric Structures: The second series, with the formula M₂[MoO₃(C₂O₄)], adopts an infinite polymeric chain structure. researchgate.net In these compounds, the [MoO₃(C₂O₄)]²⁻ units are linked together, though the precise nature of the bridging between these repeating units to form the polymer is a key structural feature. Within each unit, the molybdenum(VI) ion is six-coordinated, surrounded by terminal oxo-oxygens, bridging oxygens, and a bidentate oxalate ligand. researchgate.net

The oxalate ligand's ability to act as a bridge is fundamental to creating these extended supramolecular architectures. rsc.org

Staggered Conformations of Tetra-dentate Oxalate Linkers

While bidentate coordination is common for oxalate, it can also adopt a tetra-dentate bridging mode (μ₄-oxalate), linking four separate metal centers. A particularly rare and structurally significant arrangement is the "staggered" conformation of this tetra-dentate linker. In this conformation, the two carboxylate (CO₂) planes of the oxalate ligand are rotated significantly with respect to each other, often by as much as 90°.

This specific conformation is exceptionally unusual in coordination chemistry. An example has been identified in a molybdenum(V) complex, (MeNC₅H₅)₆[{Mo₂O₄(η²-C₂O₄)₂}₂(μ₄-C₂O₄)], where the tetra-dentate oxalate ion connects two dinuclear subunits. researchgate.net In this compound, the two CO₂ entities of the bridging oxalate are twisted by 90° relative to one another. researchgate.net Computational studies, through ab initio molecular orbital calculations on the [{Mo₂O₄(η²-C₂O₄)₂}₂(μ₄-C₂O₄)]⁶⁻ anion, have shown that this staggered conformation is the lowest energy isomer. researchgate.net While this detailed example involves molybdenum(V), it highlights the structural possibilities of the oxalate ligand. The principles of orbital overlap and steric demand that favor this conformation could potentially be relevant in analogous, though currently undocumented, molybdenum(VI) systems.

Comparative Analysis with Molybdenum(VI) Complexes of Alpha-Hydroxycarboxylic Acids

The coordination chemistry of molybdenum(VI) with alpha-hydroxycarboxylic acids, such as glycolic, mandelic, and tartaric acids, provides a useful comparison to its oxalate complexes. Like oxalate, these ligands possess carboxylate groups capable of coordinating to the metal center. However, the presence of an alpha-hydroxyl group introduces additional coordination possibilities and influences the resulting complex's structure and stability.

Glycolate (B3277807) Analogues and Their Structural Features

Molybdenum(VI) readily forms complexes with glycolic acid (C₂H₄O₃). In these complexes, the glycolate ligand typically acts as a bidentate chelating agent, coordinating to the molybdenum center through one carboxylate oxygen and the deprotonated hydroxyl oxygen. tandfonline.comresearchgate.net This forms a stable five-membered chelate ring.

The general formula for alkali metal salts of these complexes is M₂[MoO₂(C₂H₂O₃)₂]·nH₂O. tandfonline.comresearchgate.net

Mandelate (B1228975) and Tartarate Complexation Behavior

Mandelic and tartaric acids, being larger and more complex alpha-hydroxycarboxylic acids, exhibit more diverse complexation behavior with molybdenum(VI).

Mandelate Complexes: Similar to glycolate, mandelate coordinates to Mo(VI) via its carboxylate and deprotonated alpha-hydroxyl groups. The complex (NH₄)₂[MoO₂(C₈H₆O₃)₂] has been synthesized and characterized. tandfonline.comresearchgate.net Unlike the corresponding glycolate and tartarate ammonium (B1175870) salts, this mandelate complex is anhydrous. tandfonline.comtandfonline.com Its crystal system is monoclinic. tandfonline.comresearchgate.net The fundamental coordination of two bidentate mandelate ligands to a cis-[MoO₂]²⁺ core is analogous to the glycolate system.

Tartarate Complexes: Tartaric acid, with two carboxyl and two hydroxyl groups, can act as a more complex bridging or multidentate ligand. It forms a variety of monomeric, dimeric, and even tetrameric complexes with molybdate, depending on pH and the metal-to-ligand ratio. rsc.org Identified stoichiometries (p,q,r) corresponding to the general formula [(MoO₃)ₚ(C₄H₄O₆)qHᵣ]⁽²ᵖ⁺²q⁻ʳ⁾⁻ include 1:1, 1:2, 2:1, 2:2, 4:2, and 4:4 metal-to-ligand ratios. rsc.orgcore.ac.uk For example, the complex (NH₄)₂[MoO₃(C₄H₄O₆)]·H₂O has been prepared, where the tartarate ligand's role differs from the simple chelation seen in the glycolate and mandelate analogues. tandfonline.comresearchgate.net The formation of polynuclear species is more common with tartarate than with simpler alpha-hydroxycarboxylates. rsc.org

| Ligand | Complex Formula | Crystal System | Hydration State | Ligand Coordination Mode |

|---|---|---|---|---|

| Glycolate | (NH₄)₂[MoO₂(C₂H₂O₃)₂]·H₂O | Orthorhombic | Monohydrated | Bidentate (Carboxylate-O, Hydroxyl-O) |

| Mandelate | (NH₄)₂[MoO₂(C₈H₆O₃)₂] | Monoclinic | Anhydrous | Bidentate (Carboxylate-O, Hydroxyl-O) |

| Tartarate | (NH₄)₂[MoO₃(C₄H₄O₆)]·H₂O | Orthorhombic | Monohydrated | Complex/Bridging |

| Oxalate | [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | - | Dihydrated (coordinated) | Bidentate (Carboxylate-O, Carboxylate-O) / Bridging (via Mo-O-Mo) |

Molybdenum(VI) Oxalato Ligands in Polyoxometalate Chemistry

Polyoxometalates (POMs) are a vast class of molecular metal-oxide clusters. While the majority of POM chemistry is dominated by tungstates and molybdates in their highest oxidation states, the incorporation of other ligands, including oxalate, can modify the structure and properties of these clusters.

The oxalate ligand can be incorporated into polyoxomolybdate structures, although this area is less extensive than the chemistry of other POM derivatives. The binuclear cluster [Mo₂O₄(C₂O₄)₂(H₂O)₂]²⁻ itself can serve as a starting material or building block for larger, more complex polyoxometal clusters (POMCs). nih.gov For example, this oxalato-molybdenum(V) complex has been used in syntheses to create larger clusters where the oxalate is replaced by other bridging organic ligands. nih.gov

In the broader context of POM chemistry, organic ligands can be covalently attached to the surface of POMs or can bridge multiple POM units. The lacunary, or "defect," sites of larger POM structures, such as Keggin-type anions ([XW₁₁O₃₉]ⁿ⁻), are often reactive centers where fragments like {Mo(VI)O}⁴⁺ can be incorporated. While oxalate is not the most common ligand in this context, its coordination principles suggest it could potentially cap such defect sites or link POM clusters, analogous to how other dicarboxylates function. The study of hybrid organic-inorganic POMs is an active area, and the use of versatile bridging ligands like oxalate continues to be an avenue for creating novel materials. nih.gov

Table of Compound Names

| Systematic Name/Formula | Common Name/Description |

| M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | Alkali metal salt of a dimeric this compound complex |

| M₂[MoO₃(C₂O₄)] | Alkali metal salt of a polymeric this compound complex |

| [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | Tetramethylammonium salt of a dimeric this compound complex |

| (MeNC₅H₅)₆[{Mo₂O₄(η²-C₂O₄)₂}₂(μ₄-C₂O₄)] | N-methylpyridinium salt of a tetrameric molybdenum(V) oxalate complex |

| (NH₄)₂[MoO₂(C₂H₂O₃)₂]·H₂O | Ammonium bis(glycolato)dioxomolybdate(VI) monohydrate |

| M₂[MoO₂(C₂H₂O₃)₂]·nH₂O | Alkali metal bis(glycolato)dioxomolybdate(VI) hydrate |

| (NH₄)₂[MoO₂(C₈H₆O₃)₂] | Ammonium bis(mandelato)dioxomolybdate(VI) |

| (NH₄)₂[MoO₃(C₄H₄O₆)]·H₂O | Ammonium tartaratotrioxomolybdate(VI) monohydrate |

| [Mo₂O₄(C₂O₄)₂(H₂O)₂]²⁻ | Diaquadioxalatodi-μ-oxodimolybdate(V) anion |

Advanced Characterization Techniques in Molybdenum Vi Oxalate Research

Vibrational Spectroscopy for Ligand-Metal Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for elucidating the coordination environment of the molybdenum center and the bonding characteristics of the oxalate (B1200264) and oxo ligands.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within molybdenum(VI) oxalate complexes. The analysis of IR spectra provides valuable information on the coordination of the oxalate ligand and the nature of the molybdenum-oxygen bonds.

In dinuclear this compound complexes, such as those with the general formula R₂[Mo₂O₅(C₂O₄)₂(H₂O)₂], specific vibrational frequencies are associated with the oxalate ligand and the molybdenum-oxo cores. core.ac.uk The oxalate ligand, acting as a bidentate chelating agent, exhibits characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the C-O bonds. These bands are sensitive to the coordination environment and provide evidence of the ligand's interaction with the metal center.

Furthermore, the IR spectra of these complexes display distinct bands corresponding to the terminal molybdenum-oxygen double bonds (Mo=Ot) and the bridging molybdenum-oxygen-molybdenum (Mo-Ob-Mo) single bonds. core.ac.uk The positions of these bands are indicative of the bond order and the geometry of the dimeric core. For instance, a nearly linear Mo-O-Mo bridge has been observed in the crystal structure of [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂], and its vibrational characteristics are reflected in the IR spectrum. core.ac.uk

The following table summarizes the characteristic IR absorption bands observed for various dinuclear this compound complexes. core.ac.uk

Raman spectroscopy serves as a complementary technique to IR spectroscopy for the characterization of molybdenum(VI) oxo/oxalato species. It is particularly effective for identifying the vibrations of the oxomolybdenum cores in these complexes. The Raman absorption bands in the 1000–600 cm⁻¹ region are indicative of the presence of oxomolybdic fragments.

In studies of dinuclear this compound compounds, such as (Pr₂NH₂)₄·[Mo₂O₆(C₂O₄)₂], (ⁱPr₂NH₂)₄·[Mo₂O₆(C₂O₄)₂], and (HDabco)₄[Mo₂O₆(C₂O₄)₂]·H₂O, Raman spectroscopy has been used to confirm the presence of terminal molybdenum-oxygen double bonds (Mo=Ot). The stretching modes for these bonds are observed in the 950-850 cm⁻¹ range. The exact positions of these bands can vary depending on the specific cation and the crystal packing of the compound.

The table below presents the Raman absorption bands corresponding to the terminal Mo=O stretching vibrations for a series of dinuclear this compound complexes.

Electronic Spectroscopy for Redox and Electronic Transitions

Electronic spectroscopy, particularly UV-Visible spectroscopy, provides insights into the electronic structure and redox behavior of this compound complexes.

This compound complexes, especially those with dimeric structures, are known to exhibit photochromic behavior. nih.gov When exposed to UV light in the solid state, these compounds undergo a color change from colorless to green-brown. nih.gov This phenomenon is attributed to a photochemical redox process where molybdenum(VI) centers are partially reduced to molybdenum(V). core.ac.uknih.gov

UV-Visible spectroscopy can be employed to monitor the electronic transitions that occur during this process. The appearance of new absorption bands in the visible region upon irradiation is indicative of the formation of Mo(V) species. The intensity of the coloration and the changes in the UV-Vis spectrum are more pronounced in complexes with dimeric structures. nih.gov The study of the UV spectra of molybdenum(VI)-oxalate complexes in solution has also been used to identify the different species present in equilibrium.

Magnetic Resonance Techniques

Magnetic resonance techniques are crucial for detecting and characterizing paramagnetic species that may be present or formed in this compound systems.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method for studying materials with unpaired electrons. While molybdenum(VI) complexes are diamagnetic (containing no unpaired electrons) and thus ESR-silent, the technique is invaluable for detecting the presence of paramagnetic molybdenum(V) species.

In the context of photochromic this compound complexes, ESR spectroscopy provides definitive evidence for the reduction of Mo(VI) to Mo(V) upon UV irradiation. core.ac.uknih.gov The appearance of a UV-induced ESR signal is directly correlated with the observed color change. nih.gov This confirms that the photochemical process involves a single-electron reduction at the molybdenum center, leading to the formation of the paramagnetic Mo(V) ion. The analysis of the ESR spectrum can provide information about the electronic environment of the Mo(V) center.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound complexes, particularly when organic cations or ligands are present. While molybdenum itself has NMR-active isotopes (⁹⁵Mo and ⁹⁷Mo), ¹H and ¹³C NMR are more commonly used to probe the organic components of these complexes. ias.ac.inresearchgate.net

¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule. For instance, in complexes containing organic cations like pyridinium (B92312) or tetramethylammonium (B1211777), the chemical shifts and coupling patterns of the proton signals can confirm the identity and integrity of these counter-ions. scispace.com Similarly, if the oxalate ligand were to be protonated or if water molecules are coordinated to the molybdenum center, these could potentially be observed in the ¹H NMR spectrum.

¹³C NMR spectroscopy is employed to identify the carbon framework of the oxalate ligand and any organic cations. The chemical shift of the carboxylate carbons in the oxalate ligand can provide insights into its coordination environment. A single resonance would suggest a symmetric coordination, while multiple signals could indicate a more complex binding mode. researchgate.net For complexes with organic cations, the ¹³C NMR spectrum serves as a fingerprint for their carbon skeleton, aiding in structural verification. nih.gov The diamagnetic nature of Mo(VI) (a d⁰ system) results in sharp NMR signals, facilitating straightforward spectral interpretation. ias.ac.in

Thermal Decomposition Pathway Elucidation

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for investigating the thermal stability and decomposition pathways of this compound compounds. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a temperature change. researchgate.net

TGA is particularly useful for determining the hydration state of this compound complexes. The loss of water molecules is observed as distinct steps in the TGA curve, with the mass loss corresponding to the number of water molecules present. For example, the dehydration of hydrated this compound complexes can be monitored, and the temperature at which this occurs provides information about the strength of the water binding. Following dehydration, further heating leads to the decomposition of the anhydrous oxalate complex. This decomposition often occurs in multiple stages, ultimately yielding molybdenum oxides as the final product. scispace.com

DSC complements TGA by identifying whether the thermal events are endothermic or exothermic. The dehydration process is typically endothermic, as is the initial decomposition of the oxalate ligand. Subsequent oxidation of intermediate species to form the final molybdenum oxide product may be exothermic. By analyzing the peaks in the DSC curve in conjunction with the mass loss steps from the TGA, a detailed picture of the thermal decomposition pathway can be constructed.

Below is a table summarizing typical thermal decomposition stages for a generic hydrated this compound complex based on literature findings.

| Temperature Range (°C) | Event | Technique | Observation |

| 100 - 250 | Dehydration | TGA/DSC | Mass loss corresponding to water molecules; endothermic peak. |

| 250 - 400 | Decomposition of Oxalate | TGA/DSC | Significant mass loss due to release of CO and CO₂; endothermic/exothermic peaks. |

| > 400 | Formation of Molybdenum Oxide | TGA/DSC | Stable mass plateau; may have an exothermic peak corresponding to crystallization of the oxide. |

X-ray Diffraction Methods for Solid-State Structure Determination

Powder X-ray Diffraction (PXRD) is an essential technique for the identification of crystalline phases of this compound. researchgate.net When a finely powdered sample is irradiated with X-rays, a diffraction pattern unique to its crystal structure is produced. This pattern serves as a "fingerprint" for the compound.

In the context of this compound research, PXRD is used to:

Confirm the identity of a newly synthesized complex by comparing its diffraction pattern to known standards or calculated patterns.

Assess the purity of a sample, as the presence of crystalline impurities will result in additional peaks in the diffraction pattern.

Identify the products of thermal decomposition. For example, after heating a this compound complex in a furnace, PXRD can be used to confirm that the final product is a specific phase of molybdenum oxide. scispace.com

Study phase transitions that may occur as a function of temperature or pressure.

The analysis involves matching the positions and relative intensities of the diffraction peaks in the experimental pattern to entries in crystallographic databases.

Through single-crystal X-ray diffraction, researchers have been able to elucidate the structures of various this compound complexes, revealing details such as:

The coordination number and geometry around the molybdenum center, which is often octahedral. researchgate.net

The bridging modes of the oxalate and oxo ligands, leading to the formation of mononuclear, dinuclear, or polymeric structures. scispace.comresearchgate.net

The presence and location of coordinated water molecules and counter-ions within the crystal lattice. researchgate.net

The structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the chemical bonding and reactivity of these complexes.

Surface and Elemental Analysis for Complex Characterization

To complement structural and thermal analyses, techniques that probe the surface chemistry and elemental composition are employed.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements present. nih.govaip.org For this compound, XPS can confirm the presence of molybdenum, oxygen, and carbon. More importantly, the binding energy of the Mo 3d core level electrons is characteristic of the molybdenum oxidation state. xpsfitting.com This allows for the direct confirmation that molybdenum is in the +6 oxidation state. XPS can also be used to detect any surface reduction of Mo(VI) to lower oxidation states that might occur upon exposure to certain conditions. epa.govxpsfitting.com

Scanning Electron Microscopy coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS) is used to visualize the morphology of the this compound crystals and to determine their elemental composition. thermofisher.comglobalsino.com SEM provides high-resolution images of the sample's surface, revealing particle size and shape. researchgate.net The coupled EDS detector analyzes the X-rays emitted from the sample when it is bombarded with an electron beam. oup.com This provides a qualitative and semi-quantitative analysis of the elements present. For this compound, EDS spectra would show peaks corresponding to molybdenum, carbon, and oxygen, confirming the elemental makeup of the compound. globalsino.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States in Related Catalysts

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition and, crucially, the oxidation states of elements within a material. In the context of molybdenum-based catalysts, XPS is instrumental in confirming the presence and stability of the desired Molybdenum(VI) (Mo⁶⁺) oxidation state, which is often critical for catalytic activity.

The analysis involves irradiating a sample with X-rays, causing the emission of core-level electrons. The binding energy of these emitted photoelectrons is characteristic of the element and its oxidation state. For molybdenum, the Mo 3d core level is typically analyzed. The Mo 3d spectrum presents as a doublet, corresponding to the Mo 3d₅/₂ and Mo 3d₃/₂ spin-orbit components, with a characteristic splitting of approximately 3.13 eV. xpsfitting.com

In molybdenum oxides and related catalysts, the binding energy of the Mo 3d₅/₂ peak is a key indicator of the oxidation state. lmaleidykla.lt As-prepared molybdenum trioxide (MoO₃), a common precursor and reference for the Mo⁶⁺ state, shows the Mo 3d₅/₂ peak at approximately 232.5 eV to 232.8 eV. sci-hub.stmpg.de The corresponding Mo 3d₃/₂ peak appears at around 235.6 eV to 235.8 eV. sci-hub.stresearchgate.net The presence of these peaks at these specific binding energies in the XPS spectrum of a catalyst derived from this compound confirms that the molybdenum centers have retained the +6 oxidation state. researchgate.net

Studies on various molybdenum oxide-based systems have consistently identified these binding energy ranges for the Mo⁶⁺ state. Deviations to lower binding energies would indicate the partial or full reduction to lower oxidation states, such as Mo⁵⁺ (Mo 3d₅/₂ at ~231.5-231.9 eV) or Mo⁴⁺ (Mo 3d₅/₂ at ~229.3 eV). xpsfitting.comlmaleidykla.ltmpg.de Therefore, XPS provides direct evidence of the electronic state of molybdenum on the catalyst surface, which is essential for understanding structure-activity relationships.

| Oxidation State | Core Level | Reported Binding Energy (eV) | Reference Compound |

|---|---|---|---|

| Mo⁶⁺ | Mo 3d₅/₂ | 232.5 - 232.8 | MoO₃ |

| Mo⁶⁺ | Mo 3d₃/₂ | 235.6 - 235.8 | MoO₃ |

| Mo⁵⁺ | Mo 3d₅/₂ | 230.5 - 231.9 | Mixed Oxides |

| Mo⁴⁺ | Mo 3d₅/₂ | 229.0 - 229.3 | MoO₂ |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a sample. This method is crucial for verifying the empirical formula of newly synthesized this compound complexes and confirming their purity and stoichiometry.

The technique involves the combustion of a small, precisely weighed amount of the compound in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are separated and quantified. From the amounts of these products, the original mass percentages of C, H, and N in the sample are calculated.

For this compound complexes, the experimentally determined percentages are compared against the theoretical values calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure. For instance, in the synthesis and characterization of new dinuclear and mononuclear this compound complexes, elemental analysis was a key step in their identification. scispace.com The data for two such complexes are presented below, demonstrating the close correlation between the theoretical and experimentally determined compositions. scispace.com

| Compound Formula | Analysis | %C | %H | %N | %Mo |

|---|---|---|---|---|---|

| [(CH₃)₄N]₂[MoO₃(C₂O₄)]·H₂O (C₁₀H₂₆MoN₂O₈) | Calculated | 30.16 | 6.58 | 7.03 | 24.09 |

| Found | 29.89 | 6.90 | 6.67 | 24.49 | |

| (γ-picH)₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] (C₁₄H₁₆Mo₂N₂O₁₅) | Calculated | 26.10 | 2.50 | 4.35 | 29.79 |

| Found | 25.99 | 2.78 | 4.50 | 29.81 |

Reactivity and Mechanistic Investigations of Molybdenum Vi Oxalate Systems

Photochromism and Photo-induced Redox Processes

Molybdenum(VI) oxalate (B1200264) complexes are known to display photochromic behavior, changing color upon exposure to ultraviolet (UV) light. researchgate.net This phenomenon is intrinsically linked to photo-induced redox processes within the molecule.

Upon irradiation with UV light, solid Molybdenum(VI) oxalate complexes undergo a partial reduction of the Molybdenum(VI) center to Molybdenum(V). researchgate.netscispace.com This photochemical process is characterized as a redox-type reaction. scispace.com The presence of the resulting Molybdenum(V) species has been confirmed through techniques such as Electron Spin Resonance (ESR) spectroscopy, which detects the paramagnetic Mo(V) centers. researchgate.netscispace.com The reduction is thought to occur primarily at the crystal surfaces of the complexes. researchgate.net This photo-induced reduction is a key step in the observed photochromic effect.

A distinct correlation exists between the visible color change of this compound complexes and the formation of Molybdenum(V) species. researchgate.net Initially colorless, these complexes turn a green-brown color when exposed to UV light. researchgate.net This change in coloration is directly associated with the appearance of a UV-induced ESR signal, which is a clear indicator of the presence of Molybdenum(V). researchgate.net The intensity of the color is more pronounced in complexes with dimeric structures. researchgate.net

| Property | Before UV Irradiation | After UV Irradiation |

| Color | Colorless | Green-brown |

| Molybdenum Oxidation State | Mo(VI) | Mo(V) (partial) |

| ESR Signal | Absent | Present |

Electrochemical Behavior of this compound Complexes

The electrochemical properties of this compound complexes have been investigated to understand their redox behavior. Studies involving bimetallic Mo-coordination complexes with oxalic acid have shown that these systems can undergo polymerization, with the oxalate acting as a bridging ligand. nih.gov The presence of bridging oxo (O²⁻) ligands, however, can influence the extent of this polymerization by directly bridging molybdenum atoms. nih.gov The electrochemical behavior is crucial for applications in areas such as the non-aqueous electrodeposition of materials like molybdenum disulfide. nih.gov

Solution-Phase Reactivity and Complex Formation Kinetics

In aqueous solutions, the interaction between molybdate (B1676688) and oxalate is a complex process that has been studied using potentiometric, spectrophotometric, and enthalpimetric titrations. rsc.org The formation of different Molybdenum(VI)-oxalate complex species is highly dependent on the pH of the solution. rsc.org

Investigations have identified the formation of several complex species, which can be described by the general formula (MoO₄²⁻)ₚ(C₂O₄²⁻)ₒ(H⁺)ᵣ. rsc.org The kinetics of dissolution of related molybdenum compounds, such as calcium molybdate in oxalic acid, reveal a multi-step process. researchgate.net Initially, a water-soluble calcium aqua oxalato molybdate intermediate is formed, which then reacts further with oxalic acid. researchgate.net

Table of Molybdenum(VI)-Oxalate Complex Formation Data rsc.org

| Complex Species (p,q,r) | Formation Constant (log β) | Enthalpy Change (ΔH⊖) (kJ mol⁻¹) |

| (1,1,2)²⁻ | 13.619 | -59.5 |

| (2,2,5)³⁻ | 31.20 | -123.0 |

| (2,2,6)²⁻ | 34.08 | -117.0 |

Role in Oxygen Atom Transfer (OAT) Reactions and Enzyme Analogues

Molybdenum complexes are central to the function of a class of enzymes known as oxotransferases, which catalyze the transfer of an oxygen atom to or from a substrate. nih.gov Synthetic molybdenum complexes, including those with potential for oxalate coordination, serve as functional analogues to study the mechanisms of these enzymes. nih.gov

The catalytic cycle for oxygen atom transfer (OAT) reactions mediated by many molybdenum enzymes and their synthetic analogues involves the cycling of the molybdenum center between the +VI and +IV oxidation states. nih.gov In a typical cycle, a Mo(VI) oxo complex transfers its oxo group to a substrate, resulting in the formation of a Mo(IV) species. This reduced Mo(IV) center can then be re-oxidized back to Mo(VI) by an oxygen atom donor, completing the catalytic cycle. nih.govbiorxiv.org While direct involvement of oxalate in the primary coordination sphere of these enzyme analogues during OAT is not always the case, the principles of the Mo(VI)/Mo(IV) cycle are fundamental to understanding the reactivity of molybdenum complexes in these transformations. nih.govnih.gov

Mechanistic Insights from Model Complexes

Investigations into the reactivity of this compound have been further illuminated through the study of well-defined model complexes. These studies provide crucial insights into the fundamental electronic and structural factors that govern the reactivity of the molybdenum-oxalate system. A significant area of investigation has been the photochemical behavior of dinuclear this compound complexes, such as those with the general formula M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂], where M can be an alkali metal cation. researchgate.netscispace.com

These complexes exhibit notable photochromic properties, changing color from colorless to green-brown upon exposure to ultraviolet (UV) light. researchgate.net This color change is indicative of a redox process occurring at the molybdenum centers. Electron Spin Resonance (ESR) spectroscopy has been a key tool in elucidating the nature of this photochemical transformation. The appearance of an ESR signal upon UV irradiation confirms the partial reduction of molybdenum(VI) to molybdenum(V). researchgate.netscispace.com This photochemical process is mechanistically described as a redox-type reaction. scispace.com

Mo(VI)-oxalate + hν → [Mo(VI)-oxalate]* (LMCT excited state) → Mo(V) + oxalate•⁻

Redox Interconversions and Speciation in Aqueous Environments

The behavior of this compound in aqueous solution is characterized by a complex interplay of redox equilibria and speciation, which is highly dependent on factors such as pH and the concentration of molybdenum and oxalate. rsc.org While this compound itself has limited solubility in water, the dissolution of other molybdenum sources in oxalic acid solutions provides insight into the types of species that can form. researchgate.netresearchgate.net

Upon dissolution in an aqueous medium, molybdenum(VI) undergoes hydrolysis and polymerization to form a variety of monomeric and polymeric species. In the absence of strongly coordinating ligands like oxalate, the speciation of molybdenum(VI) is dictated by pH. At pH values above 6 and molybdenum concentrations greater than 10⁻³ mol/L, the predominant species is the tetrahedral molybdate ion, [MoO₄]²⁻. As the pH is lowered, condensation reactions occur, leading to the formation of polyoxometalates such as the heptamolybdate ion, [Mo₇O₂₄]⁶⁻ (at pH 5-6), and the octamolybdate ion, [Mo₈O₂₆]⁴⁻ (at pH 3-5). In strongly acidic solutions (e.g., pH < 1), the cationic species [MoO₂]²⁺ may be formed. rsc.org

The presence of oxalate, a bidentate chelating ligand, significantly influences these equilibria by forming stable complexes with molybdenum(VI). Studies on the dissolution of calcium molybdate in oxalic acid indicate the formation of a "polymeric hydrogen oxalate dimolybdate chelate" as the final product. researchgate.net This suggests that in aqueous solutions containing both molybdate and oxalate, a series of oxalato-molybdate complexes will exist. The coordination of oxalate to the molybdenum center can inhibit the extent of polymerization observed in purely aqueous molybdate solutions under similar conditions.

| Molybdenum Species | Oxidation State | Conditions for Interconversion |

| [Mo(VI)O₂(C₂O₄)ₓ]ⁿ⁻ | +6 | Reduction (e.g., photochemical, chemical reductants) |

| [Mo(V)O(C₂O₄)y]ᵐ⁻ | +5 | Oxidation (e.g., by O₂) or further reduction |

| [Mo(IV)...] | +4 | Oxidation |

The speciation of molybdenum(V) in aqueous solution is also complex and can involve the formation of mononuclear and binuclear species. rsc.org The stability and reactivity of these various molybdenum-oxalate species in different oxidation states are critical in understanding the role of this compound in various chemical and biological processes.

Applications in Advanced Materials and Catalysis Research Leveraging Molybdenum Vi Oxalate Chemistry

Catalytic Performance of Molybdenum(VI) Oxalate (B1200264) Derived Materials

Molybdenum(VI) oxalate serves as a versatile precursor in the synthesis of catalytically active materials. Its primary role is in the formation of various molybdenum oxides and complex cluster compounds, which exhibit significant efficacy in a range of chemical transformations. The oxalate ligand, upon thermal decomposition, facilitates the generation of highly dispersed and catalytically active molybdenum species.

Homogeneous and Heterogeneous Catalysis of Olefin Epoxidation

High-valent molybdenum(VI)-oxo species are well-established catalysts for the epoxidation of olefins, a reaction of significant industrial interest. doi.org Both homogeneous and heterogeneous molybdenum-based catalysts are effective in converting alkenes to epoxides using various oxygen donors like alkyl hydroperoxides. mdpi.comnih.govresearchgate.net The general mechanism involves the transfer of an oxygen atom from a peroxide coordinated to the molybdenum center to the olefin.

While a wide variety of molybdenum(VI) complexes with different organic ligands have been studied as catalyst precursors for olefin epoxidation, specific research detailing the direct use of this compound in this capacity is not extensively documented in peer-reviewed literature. doi.orgmdpi.comnih.gov However, the principle of using soluble molybdenum compounds to generate active catalytic species is well-established. google.com this compound can be considered a precursor to molybdenum oxides, which are known components in heterogeneous epoxidation catalysts. The thermal decomposition of the oxalate complex can yield finely dispersed molybdenum oxide particles, which are catalytically active.

The catalytic cycle for Mo(VI)-catalyzed epoxidation is generally understood to involve the coordination of an alkyl hydroperoxide to the Mo(VI) center, followed by the nucleophilic attack of the olefin on an electrophilic oxygen of the coordinated peroxide. The design of ligands around the molybdenum center is crucial for tuning the catalyst's activity and selectivity. doi.org

Role in Selective Oxidation Processes (e.g., methanol (B129727) to formaldehyde)

The selective oxidation of methanol to formaldehyde (B43269) is a large-scale industrial process, predominantly utilizing iron molybdate (B1676688) (Fe₂(MoO₄)₃/MoO₃) catalysts. mdpi.commdpi.comresearchgate.net this compound has been identified as a key precursor in the synthesis of these advanced catalysts. The use of dicarboxylic acids, such as oxalic acid, in a sol-gel synthesis method for iron molybdate catalysts has been shown to produce highly effective and homogeneous materials. rsc.org

In this synthesis approach, oxalic acid acts as a chelating agent, forming complexes with both iron and molybdenum ions in solution. This ensures a uniform distribution of the metal cations in the precursor gel. rsc.org Upon calcination, the oxalate ligands decompose, yielding a mixed metal oxide with a highly homogeneous structure. This homogeneity is crucial for catalytic performance, as it prevents the formation of separate iron-rich phases that can lead to the undesirable combustion of methanol to carbon oxides. rsc.org

Research has demonstrated that iron molybdate catalysts prepared using an oxalate-based sol-gel route exhibit improved yields of formaldehyde compared to catalysts prepared by conventional co-precipitation methods. rsc.org The enhanced performance is attributed to the superior mixing of the iron and molybdenum components at a molecular level, facilitated by the oxalate chelation.

| Synthesis Method | Chelating Agent | Key Feature | Impact on Catalyst Performance |

|---|---|---|---|

| Sol-Gel | Oxalic Acid | Forms homogeneous iron and molybdenum oxalate precursors. | Improved formaldehyde yields due to uniform distribution of metal centers and prevention of iron-rich phases. |

| Coprecipitation | None | Less homogeneous mixing of metal precursors. | Lower formaldehyde yields, with potential for methanol combustion to CO and CO₂ due to iron-rich centers. |

Precursors for Advanced Molybdenum Oxide Catalysts

This compound is a valuable precursor for the synthesis of various molybdenum-based oxide catalysts due to its clean decomposition profile. Thermal treatment of this compound complexes leads to the formation of molybdenum oxides, with the specific product depending on the cation present in the oxalate complex and the decomposition conditions. core.ac.uk

For instance, the thermal decomposition of ammonium (B1175870) oxothis compound, (NH₄)₂[MoO₃(C₂O₄)]·H₂O, proceeds endothermally at around 270°C, initially forming lower oxides of molybdenum, which are subsequently oxidized to molybdenum trioxide (MoO₃) upon further heating in air. core.ac.uk In contrast, the potassium salt, K₂[MoO₃(C₂O₄)]·H₂O, decomposes to form potassium molybdate (K₂MoO₄) as the final product. core.ac.uk Similarly, the thermal decomposition of lithium oxothis compound, Li₂[MoO₃(C₂O₄)]·1.5H₂O, ultimately yields lithium molybdate (Li₂MoO₄).

The use of this compound as a precursor offers a reliable method for producing molybdenum oxide catalysts with controlled properties. The decomposition process can be tailored to generate specific oxide phases and morphologies, which are critical for catalytic activity in various applications, including olefin metathesis and selective oxidation reactions. rsc.orgnih.gov The thermal decomposition of MoO₂C₂O₄·2H₂O has also been studied as a route to molybdenum oxides. kisti.re.kr

| This compound Complex | Decomposition Temperature | Final Decomposition Product | Reference |

|---|---|---|---|

| (NH₄)₂[MoO₃(C₂O₄)]·H₂O | ~270°C (initial) | MoO₃ | core.ac.uk |

| K₂[MoO₃(C₂O₄)]·H₂O | >200°C | K₂MoO₄ | core.ac.uk |

| Li₂[MoO₃(C₂O₄)]·1.5H₂O | up to 390°C | Li₂MoO₄ |

Proton Conductivity in Molybdenum Clusters (related to oxalates as ligands)

Research into proton-conducting materials is crucial for the development of fuel cells and other electrochemical devices. Metal-oxalate compounds have emerged as a promising class of materials for proton conduction. lnpu.edu.cn While the field has seen studies on various metal-oxalate frameworks, the specific investigation of proton conductivity in this compound clusters is an area of growing interest.

A comprehensive review of molybdenum clusters has highlighted their potential applications in diverse fields, including proton conductivity. researchgate.net The presence of oxalate ligands can facilitate the formation of hydrogen-bonded networks, which are essential for proton transport. These networks can involve water molecules and the carboxylate groups of the oxalate ligands, providing pathways for proton hopping.

Although direct studies on the proton conductivity of this compound itself are not widely reported, research on related materials provides valuable insights. For example, studies on proton insertion into molybdenum trioxide (α-MoO₃), a decomposition product of molybdenum oxalate, have revealed mechanisms of proton storage and transport within the oxide lattice. nih.gov This suggests that materials derived from molybdenum oxalate precursors could be engineered to exhibit significant proton conductivity.

Materials Science Applications Based on this compound Properties

The unique electronic and structural properties of this compound complexes make them suitable for applications in materials science, particularly in the development of "smart" materials that respond to external stimuli.

Development of Photochromic Materials and Composites

This compound complexes are known to exhibit photochromism, a phenomenon where a material undergoes a reversible change in color upon exposure to light. researchgate.netscispace.com When solid this compound complexes are exposed to UV irradiation, they change color from colorless or white to green-brown. researchgate.net

This photochromic behavior is attributed to a redox process where the molybdenum(VI) center is partially reduced to molybdenum(V). scispace.com The presence of Mo(V) species after irradiation has been confirmed by techniques such as electron spin resonance (ESR) spectroscopy. researchgate.netscispace.com The intensity of the color change is more pronounced in complexes with dimeric structures, such as M₂[Mo₂O₅(C₂O₄)₂(H₂O)₂], compared to those with polymeric structures like M₂[MoO₃(C₂O₄)]. researchgate.net

The general reaction can be summarized as: Mo(VI) + hν (UV light) → Mo(V) + e⁻

This property makes this compound and its derivatives attractive candidates for the development of photochromic materials and composites. These materials could find applications in light-sensitive coatings, optical data storage, and smart windows. The ability to tune the photochromic response by modifying the structure of the oxalate complex offers a pathway to designing materials with specific light-responsive characteristics. instras.com

Precursors for Energy Storage Materials (e.g., Lithium-ion battery anodes)

The demand for high-performance lithium-ion batteries has driven research into novel anode materials that can offer higher capacity and better cycling stability than traditional graphite (B72142) anodes. Molybdenum oxides, such as molybdenum dioxide (MoO2) and molybdenum trioxide (MoO3), have been identified as promising candidates due to their high theoretical capacities. This compound serves as a valuable precursor for the synthesis of these molybdenum oxide-based anode materials.

The use of transition metal oxalates, including molybdenum oxalate, provides a strategic route to producing lithium transition metal oxides for battery electrodes. The process typically involves the calcination of a mixture containing a lithium precursor and the metal oxalate. This method is advantageous as it can yield materials free from common contaminants like sodium and sulfur, which can be detrimental to battery performance.

Research has demonstrated the synthesis of fissile molybdenum dioxide (MoO2) from an oxalate precursor. By carefully controlling the thermal treatment of the molybdenum oxalate precursor, it is possible to obtain MoO2 with a specific morphology that is beneficial for its electrochemical performance. The morphological properties of the resulting MoO2 powder have been found to play a crucial role in its cycling stability when used as an anode material in lithium-ion batteries. For instance, MoO2 synthesized from an oxalate precursor has shown significant initial charge capacity and good capacity retention over numerous cycles.

Electrochemical Performance of Molybdenum Oxide Anodes Derived from Oxalate Precursors

| Anode Material | Initial Discharge Capacity (mAh g⁻¹) | Capacity after Cycles (mAh g⁻¹) | Number of Cycles | Current Density (mA g⁻¹) |

|---|---|---|---|---|

| MoO2/rGO composite | High | - | - | - |

| MoO2/CNT nanocomposites | - | 640 | 100 | 100 |

This table presents a summary of the electrochemical performance of various molybdenum oxide-based anode materials, some of which are synthesized using oxalate precursors.

Fabrication of Gas Sensors from Molybdenum Oxide Precursors

Molybdenum oxide is a semiconductor material that exhibits changes in its electrical resistance in the presence of certain gases, making it a suitable candidate for gas sensing applications. The sensitivity and selectivity of a molybdenum oxide-based gas sensor are highly dependent on its crystal structure, morphology, and surface area. The thermal decomposition of this compound provides a convenient method for producing molybdenum oxide with controlled properties for gas sensor fabrication.

The process involves heating the this compound compound in a controlled atmosphere. The decomposition temperature and atmosphere play a critical role in determining the final phase and morphology of the resulting molybdenum oxide. For instance, the thermal decomposition of ammonium oxothis compound has been shown to yield lower oxides of molybdenum, which are subsequently oxidized to molybdenum trioxide (MoO3).

Nanostructured molybdenum oxides, such as nanoparticles, nanorods, and nanosheets, are particularly desirable for gas sensing applications due to their high surface-area-to-volume ratio, which provides more active sites for gas adsorption. Various synthesis methods, including hydrothermal and sol-gel techniques that may utilize this compound or related precursors, have been employed to produce molybdenum oxide nanoparticles for gas sensing. samipubco.comias.ac.in

The performance of gas sensors fabricated from molybdenum oxide derived from these precursors is evaluated based on several parameters, including sensitivity, selectivity, response time, and recovery time. Research has shown that molybdenum oxide-based sensors can detect a variety of gases, including carbon dioxide (CO2), nitrogen dioxide (NO2), and various volatile organic compounds (VOCs). samipubco.comias.ac.innih.govnih.gov For example, a sensor based on MoO3 nanoparticles has demonstrated a sensitivity of 68.5% towards 1000 ppm of CO2 at an operating temperature of 200 °C, with response and recovery times of approximately 50 and 40 seconds, respectively. samipubco.com

Gas Sensing Properties of Molybdenum Oxide

| Target Gas | Sensitivity (%) | Operating Temperature (°C) | Response Time (s) | Recovery Time (s) |

|---|---|---|---|---|

| CO2 | 68.5 | 200 | ~50 | ~40 |

This table summarizes the gas sensing characteristics of molybdenum oxide materials, highlighting their potential for detecting various gases.

The continuous development of synthesis techniques using this compound as a precursor is expected to lead to further improvements in the performance of molybdenum oxide-based gas sensors, enabling their application in a wide range of environmental and industrial monitoring scenarios. researchgate.netresearchgate.netmdpi.com

Computational and Theoretical Investigations of Molybdenum Vi Oxalate Chemistry

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of molybdenum(VI) oxalate (B1200264) species.

Quantum chemical methods have been employed to calculate the electron structure of molybdenum oxalate complexes. These calculations help in understanding the charge distribution on the atoms and the nature of the molecular orbitals involved in chemical bonding and reactivity. For instance, studies on complexes like [MoO2C2O4(H2O)2] have provided insights into the wave functions of molecular orbitals that participate in reduction processes at an electrode and in catalytic reactions. This understanding is crucial for correlating the electronic structure with the polarographic properties and catalytic activity of these complexes. iaea.org

Theoretical calculations using DFT and time-dependent DFT (TD-DFT) have shown good correlation with experimental data for various molybdenum complexes, complementing experimental studies. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding chemical reactivity, have been calculated for several Mo(VI) complexes. For example, the HOMO and LUMO energies for certain Mo(VI) complexes have been reported to be in the ranges of -0.229 to -0.377 a.u. and -0.124 to -0.247 a.u., respectively. researchgate.net These computational approaches provide a deeper understanding of the ligand-to-metal charge transfer (LMCT) processes that can be exploited in photocatalytic applications. nih.govrsc.org

The following table summarizes key electronic properties of representative Molybdenum(VI) complexes as determined by computational methods.

| Complex Type | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Key Bonding Features |

| Dioxomolybdenum(VI) | -0.229 | -0.124 | Strong Mo=O double bonds, significant ligand-to-metal charge transfer character. researchgate.net |

| Oxomolybdenum(IV) | -0.192 | -0.093 | Paramagnetic with distorted square pyramidal structures. researchgate.net |

For example, in the case of cis-dioxido isomers of Mo(VI) complexes, DFT calculations have been used to determine the most stable conformation. nih.gov For certain cis-dioxido Mo(VI) complexes, the isomer with a trans-orientation of the oxazoline (B21484) nitrogen was found to be the most stable. nih.gov Ab initio molecular orbital calculations have also been used to investigate the conformational preferences of oxalate ligands in more complex structures, such as a tetradentate oxalate ion connecting two dinuclear molybdenum subunits. These calculations revealed that the isomer with a staggered conformation of the μ4-oxalate ion is of the lowest energy. researchgate.net

The table below presents a comparison of computationally predicted and experimentally determined geometric parameters for a selected Molybdenum(VI) complex.

| Geometric Parameter | Predicted Value (DFT) | Experimental Value (X-ray) |

| Mo=O bond length (Å) | 1.69 | 1.684 |

| Mo-O(oxalate) bond length (Å) | 1.95 | 1.962 |

| O=Mo=O angle (°) | 104.5 | 104.2 |

Mechanistic Modeling of Reactivity

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions involving molybdenum(VI) oxalate complexes, particularly in the context of catalysis.

Molybdenum complexes are well-known catalysts for oxygen atom transfer (OAT) reactions. Computational studies have been instrumental in mapping out the reaction pathways for these processes. nih.gov The generally accepted mechanism involves the bonding of a substrate (like a phosphine) to one of the oxo ligands, forming a transient intermediate, followed by electron transfer to the molybdenum center. utu.fi

DFT calculations have been used to determine the geometry and free energy of the transition state for the formation of intermediates, such as phosphine (B1218219) oxide-coordinated species. nih.gov For the reaction of [LiPrMoO2(OPh)] with PMe3, the calculated free energy of the transition state was found to be in good agreement with experimental values. nih.gov These studies can reveal intricate details of the transition state, such as unexpectedly large O-P-C angles, suggesting complex electronic interactions. nih.gov

The nature of the ligands coordinated to the molybdenum center has a profound impact on the reactivity of the complex. Computational methods allow for a detailed analysis of these ligand-metal interactions. For instance, studies on a series of molybdenum(VI) cis-dioxo complexes with different para-substituents on the phenoxy group of salan ligands have shown that electronic effects significantly influence the rate of oxygen atom transfer reactions. rsc.org Hammett correlations, supported by computational data, have demonstrated that the rate-determining step involves the nucleophilic attack of the phosphine on an oxo ligand. rsc.org

DFT calculations have also been used to confirm the stability of molybdenum species anchored to support materials. For example, computations have shown that the dissociation of a molybdenum(VI) species from the node of a metal-organic framework (NU-1000) is endergonic, which corroborates experimental findings of the catalyst's stability against leaching. acs.org

Simulation of Molybdenum(VI) Oxide Species on Surfaces (relevant to supported catalysts)

Molybdenum oxides supported on materials like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3) are important heterogeneous catalysts. surfacezbir.com.ua Computational simulations are crucial for understanding the structure and properties of the active molybdenum species on these surfaces.

Comprehensive periodic and cluster DFT studies have been performed on isolated Mo(VI) and W(VI) oxide species on dehydrated amorphous silica. acs.orgvub.ac.be These studies have shown that the relative stabilities of the metal oxide species are highly dependent on their location on the surface, which influences their geometry and the strain of the silica surface. acs.orgvub.ac.be For Mo(VI) species, no strong thermodynamic preference between monooxo and dioxo species is predicted. acs.orgvub.ac.be

Simulations can also predict bond lengths and angles of surface species. For example, in two different locations on an amorphous silica surface, monooxo Mo(VI) species were found to have a distorted square pyramidal geometry with similar Mo=O (1.69 Å) and Mo–O (1.90–1.97 Å) bond lengths. acs.org However, the relative stability of these species can differ significantly due to distortions in the O–Mo–O angles. acs.org

The following table provides a summary of computational findings regarding Molybdenum(VI) oxide species on silica surfaces.

| Property | Computational Finding |

| Relative Stability | Strongly dependent on the location on the amorphous silica surface. acs.orgvub.ac.be |

| Geometry | Distorted square pyramidal for monooxo species. acs.org |

| Mo=O Bond Length | Approximately 1.69 Å for monooxo species. acs.org |

| Mo-O(surface) Bond Length | Ranging from 1.90 to 1.97 Å. acs.org |

Q & A

Q. Table 1: Comparison of Oxalate Quantification Methods

| Method | Detection Limit | Interferences | Best Use Case | Reference |

|---|---|---|---|---|

| Spectrophotometry | 0.1 µg/mL | Organic chromophores | Low-oxalate matrices | |

| Titration | 1.0 µg/mL | Reducing agents, Mo(VI) | High-purity solutions |

Q. Table 2: Optimal Synthesis Conditions for Mo(VI) Oxalate

| Parameter | Recommended Range | Effect on Product |

|---|---|---|

| Temperature | 50–60°C | Balances kinetics/purity |

| pH | 3.0–4.0 | Prevents Mo hydrolysis |

| Mo:Oxalate Ratio | 1:3 | Maximizes yield |

| Reaction Time | 2–4 hours | Avoids over-decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.